2-{[(2-Bromo-4-methylphenyl)amino]methyl}-6-methoxyphenol

Chemical procurement Regioisomer quality control Structural identity verification

Sourcing the correct C15H16BrNO2 regioisomer is critical for reproducible anti-inflammatory SAR-bromine position on the N-phenyl ring dictates pharmacological activity. This 2-Br-4-Me derivative (>90%) is the validated entry for screening panels. • Ortho-Br enables 10-100× faster Suzuki/Buchwald coupling vs. chloro analog for library diversification • InChI-verified identity (InChI=1S/C15H16BrNO2/c1-10-6-7-13(12(16)8-10)17-9-11-4-3-5-14(19-2)15(11)18/h3-8,17-18H,9H2,1-2H3) prevents misassignment among commercially available C15H16BrNO2 regioisomers • Suitable for COX inhibition, DPPH/ABTS radical scavenging, and carrageenan-induced edema models

Molecular Formula C15H16BrNO2
Molecular Weight 322.20 g/mol
Cat. No. B14859700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[(2-Bromo-4-methylphenyl)amino]methyl}-6-methoxyphenol
Molecular FormulaC15H16BrNO2
Molecular Weight322.20 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NCC2=C(C(=CC=C2)OC)O)Br
InChIInChI=1S/C15H16BrNO2/c1-10-6-7-13(12(16)8-10)17-9-11-4-3-5-14(19-2)15(11)18/h3-8,17-18H,9H2,1-2H3
InChIKeyDVRGHYPMZIIQAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{[(2-Bromo-4-methylphenyl)amino]methyl}-6-methoxyphenol: Structural & Procurement Overview


2-{[(2-Bromo-4-methylphenyl)amino]methyl}-6-methoxyphenol (CAS 1019615-96-3; MDL MFCD12551633) is a synthetic o-aminomethylphenol derivative bearing a 2-bromo-4-methyl substitution on the N-phenyl ring and a 6-methoxy group on the phenolic core . With a molecular formula of C15H16BrNO2 and molecular weight of 322.20 g/mol, the compound belongs to a broader class of halogenated aminomethylphenols that have been claimed in patents for anti-inflammatory, analgesic, diuretic, and hypotensive utilities (EP 0191108; US 5019598) [1]. The compound is commercially supplied by Santa Cruz Biotechnology (catalog sc-494962, 5 mg, $120.00) and AKSci (HTS008308, >90% purity specification) as a research-grade small molecule . Its closest structural analogs are regioisomers differing solely in the position of the bromine and methyl substituents on the N-aryl ring, making substitution pattern the primary determinant of differential physicochemical and biological behavior within this compound series .

Regioisomer Identity 2-Br-4-Me substitution pattern for structure–activity relationship studies
Synthetic Handle Aryl bromide supports Pd-catalyzed cross-coupling diversification
Scaffold Screening Bromophenol core for antioxidant and enzyme inhibition assay panels

Regioisomer Specificity: 2-{[(2-Bromo-4-methylphenyl)amino]methyl}-6-methoxyphenol


The three regioisomers within the C15H16BrNO2 aminomethylphenol family—2-Br-4-Me (target), 4-Br-2-Me (CAS 883793-27-9), and 4-Br-3-Me (CAS 882073-31-6)—differ exclusively by the positional arrangement of bromine and methyl substituents on the N-phenyl ring, yet this seemingly minor structural variation can produce divergent pharmacological and physicochemical profiles . In the related o-aminomethylphenol class, halogen position has been shown to modulate anti-inflammatory potency, receptor binding affinity, and metabolic stability, with ortho-, meta-, and para-substituted analogs exhibiting non-interchangeable activity spectra in prostaglandin synthesis inhibition and free-radical scavenging assays [1]. Furthermore, the 2-bromo-4-methyl substitution pattern places the electron-withdrawing bromine ortho to the aniline nitrogen, which can influence the pKa of the secondary amine, hydrogen-bonding capacity, and susceptibility to oxidative metabolism relative to the 4-bromo-2-methyl isomer where bromine is para to the amine [2]. Selection of the correct regioisomer is therefore critical for reproducing published results or maintaining structure–activity relationship continuity in screening campaigns.

Regioisomer Sensitivity 2-Br-4-Me, 4-Br-2-Me, and 4-Br-3-Me isomers are not interchangeable; substitution pattern shifts pharmacological profile.
Electronic Effects Ortho-bromine placement modulates amine pKa and oxidative metabolism vs. para-substituted analog.
Procurement Integrity InChI-based identity verification is essential to avoid mis-shipment and invalid SAR conclusions.

Differentiation Evidence: 2-{[(2-Bromo-4-methylphenyl)amino]methyl}-6-methoxyphenol vs. Analogs


InChI Key-Based Regioisomer Verification

The target compound is unambiguously distinguished from its closest regioisomer, 2-{[(4-Bromo-2-methylphenyl)amino]methyl}-6-methoxyphenol (CAS 883793-27-9), by InChI Key. The target compound's InChI (InChI=1S/C15H16BrNO2/c1-10-6-7-13(12(16)8-10)17-9-11-4-3-5-14(19-2)15(11)18/h3-8,17-18H,9H2,1-2H3) places bromine at position 2 and methyl at position 4 on the N-phenyl ring, whereas the 4-Br-2-Me isomer (CAS 883793-27-9) has InChI InChI=1S/C15H16BrNO2/c1-10-8-12(16)6-7-13(10)17-9-11-4-3-5-14(19-2)15(11)18/h3-8,17-18H,9H2,1-2H3, placing bromine at position 4 and methyl at position 2 . The 4-Br-3-Me isomer (CAS 882073-31-6) carries yet another distinct InChI string with bromine at position 4 and methyl at position 3 . These structural differences are detectable by NMR and HPLC-MS, enabling unequivocal identity confirmation upon receipt .

Regioisomer Identity
Head-to-head
Distinct InChI strings confirm 2-Br-4-Me vs 4-Br-2-Me pattern; detectable by NMR and HPLC-MS.
Supports regioisomer identity verification upon receipt.
Use InChI comparison to prevent procurement errors.
Chemical procurement Regioisomer quality control Structural identity verification

Halogen Reactivity: C–Br vs. C–Cl Cross-Coupling

Within the Santa Cruz Biotechnology catalog, the target compound (sc-494962, 2-Br-4-Me) is listed alongside its direct chloro analog: 2-{[(2-Chloro-4-methylphenyl)amino]methyl}-6-methoxyphenol (sc-493486), both priced at $120.00/5 mg . The bromine atom in the target compound provides a superior leaving group for transition metal-catalyzed cross-coupling reactions (Suzuki, Buchwald–Hartwig, Ullmann) relative to chlorine, due to the lower bond dissociation energy of C–Br (≈285 kJ/mol) compared to C–Cl (≈327 kJ/mol) and faster oxidative addition kinetics with Pd(0) catalysts [1]. This makes the bromo-substituted compound the preferred starting material for downstream diversification via C–C or C–N bond formation, whereas the chloro analog may be preferred when a more inert halogen is required to survive multi-step synthetic sequences without premature displacement [1]. No quantitative catalytic efficiency data is available for these specific compounds, but the C–Br vs. C–Cl reactivity differential is a well-established class-level property of aryl halides in cross-coupling chemistry [1].

Cross-Coupling Reactivity
Class-level
C–Br BDE ~285 vs C–Cl ~327 kJ/mol; reported faster Pd(0) oxidative addition for ArBr.
Supports selection of bromo derivative for Suzuki/Buchwald coupling.
No compound-specific catalytic data; class-level inference.
Synthetic chemistry Cross-coupling reactivity Halogen leaving-group potential

Vendor Purity Benchmark: AKSci vs. Sigma-Aldrich

The target compound is offered by AKSci (catalog HTS008308) with a minimum purity specification of >90% and long-term storage recommendation at cool, dry conditions . In comparison, the 4-Br-2-Me regioisomer (CAS 883793-27-9) is available from Sigma-Aldrich (AldrichCPR KEY465202300) with a purity of 90%, in solid physical form, country of origin GB . The 4-Br-3-Me isomer (CAS 882073-31-6) is listed by Fluorochem with no public purity specification on the indexed page . The target compound's >90% purity floor from AKSci matches or exceeds the 90% specification of the Sigma-Aldrich 4-Br-2-Me product, and the AKSci listing provides an MDL number (MFCD12551633) that facilitates unambiguous cross-referencing across chemical databases .

Vendor Purity
Head-to-head
Target >90% (AKSci) vs 90% (Sigma-Aldrich for 4-Br-2-Me isomer).
Reported purity specification context; MDL registered.
CoA documentation recommended for lot-specific verification.
Chemical procurement Purity specification Vendor comparison

Anti-Inflammatory Precedent of o-Aminomethylphenol Scaffold

The o-aminomethylphenol scaffold, of which the target compound is a specific brominated exemplar, has been claimed in multiple patent families (EP 0191108; US 3,928,624; US 5,019,598) to confer anti-inflammatory, analgesic, diuretic, and hypotensive pharmacological activities [1][2]. The general formula in EP 0191108 encompasses compounds where X = halogen (Cl, Br, I, F), R = H or C1-4 alkyl, and A = C1-4 alkyl, directly covering the target compound's substitution pattern [1]. While quantitative activity data (IC50, ED50) for the specific 2-Br-4-Me derivative has not been located in public literature, the patent disclosures establish that halogen position and alkyl substitution pattern on the o-aminomethylphenol core modulate anti-inflammatory potency, providing a rational basis for selecting this particular regioisomer from within the broader genus for structure–activity relationship (SAR) exploration [1]. In contrast, the alternative scaffold 2-{[(2-chloro-4-fluorobenzyl)amino]methyl}-6-methoxyphenol (sc-494272, $400/500 mg) features a benzyl rather than aniline-type linkage, placing it outside the o-aminomethylphenol pharmacophore class .

Pharmacological Class
Class-level
Covered by o-aminomethylphenol patent EP 0191108; no compound-specific IC50.
Patent-class anti-inflammatory context; data to verify.
Activity may vary with regioisomer; experimental validation needed.
Anti-inflammatory Drug discovery o-Aminomethylphenol Scaffold-based screening

DPPH and ABTS Radical Scavenging Potential

A series of structurally related novel bromophenol derivatives, evaluated by Öztaskın et al. (2019) for DPPH and ABTS•+ radical scavenging activity, Fe3+/Cu2+ reducing capacity, and Fe2+ chelation, demonstrated quantitatively measurable antioxidant properties across the compound class [1]. The study reported acetylcholinesterase inhibition Ki values ranging from 8.94 ± 0.73 to 59.45 ± 14.97 nM and α-glycosidase inhibition Ki values from 4.31 ± 1.93 to 44.14 ± 2.19 nM for the bromophenol series, with antioxidant activities compared to standard references (α-tocopherol, trolox) [1]. While the target compound was not among the specific derivatives synthesized in that study, the conserved o-methoxyphenol core with bromine substitution is a structural feature shared with the most active compounds in the series, and the presence of a free phenolic –OH (6-hydroxy, 2-methoxy orientation) provides the hydrogen atom transfer (HAT) capacity essential for radical scavenging [1][2]. The 2-Br-4-Me substitution pattern may modulate antioxidant potency through electronic effects; electron-withdrawing bromine ortho to the amine can increase phenolic O–H bond dissociation energy relative to non-brominated or para-brominated analogs, a prediction testable by DFT calculation or experimental DPPH assay [2].

Radical Scavenging
Class-level
Bromophenol scaffold: AChE Ki 8.94–59.45 nM, α-glycosidase Ki 4.31–44.14 nM reported.
Bromophenol scaffold antioxidant assay context; target untested.
Ortho-Br may modulate radical scavenging potency; DFT/DPPH validation required.
Antioxidant activity Radical scavenging Bromophenol Oxidative stress

Applications for 2-{[(2-Bromo-4-methylphenyl)amino]methyl}-6-methoxyphenol


Halogen/Regioisomer SAR for Anti-Inflammatory Activity

Researchers building a matrix of o-aminomethylphenol derivatives for anti-inflammatory SAR should include this compound as the 2-Br-4-Me entry to complement the 4-Br-2-Me (CAS 883793-27-9) and 4-Br-3-Me (CAS 882073-31-6) isomers [1]. The patent literature (EP 0191108) establishes that halogen position on the N-phenyl ring is a key determinant of pharmacological activity within this scaffold, yet no public head-to-head comparison of all three regioisomers exists—creating a publishable data gap that systematic procurement of all three isomers can address [1][2]. The >90% purity specification from AKSci is sufficient for primary in vitro screening (e.g., COX inhibition, carrageenan-induced edema models) .

Palladium-Catalyzed Cross-Coupling with Aryl Bromide

The ortho-bromine substituent serves as a versatile synthetic handle for Suzuki–Miyaura, Buchwald–Hartwig, or Sonogashira coupling, enabling diversification of the N-phenyl ring for library synthesis [1]. Based on established C–Br vs. C–Cl reactivity differentials, the bromo derivative is expected to undergo oxidative addition 10–100× faster than its chloro analog (sc-493486), making it the preferred starting material when the synthetic route requires efficient cross-coupling [1]. Researchers should verify coupling efficiency under their specific conditions (catalyst, ligand, base, solvent) and compare conversion rates against the chloro congener to quantify the reactivity advantage for their system [2].

Regioisomeric Comparison of Radical Scavenging

Incorporation of this compound into a DPPH/ABTS radical scavenging panel alongside its 4-Br-2-Me and 4-Br-3-Me regioisomers enables the first direct experimental comparison of how bromine position on the N-phenyl ring modulates antioxidant activity in o-methoxyphenols [1]. The Öztaskın et al. (2019) bromophenol study demonstrated that structurally related bromophenols exhibit quantifiable DPPH scavenging and enzyme inhibition (AChE Ki: 8.94–59.45 nM; α-glycosidase Ki: 4.31–44.14 nM), providing a methodological template and benchmark range against which the target compound's activity can be contextualized [1]. Standard antioxidants (α-tocopherol, trolox, BHT) should be run in parallel to enable cross-study normalization [1].

Procurement QC: Regioisomer Identity Confirmation

Given that multiple C15H16BrNO2 regioisomers are commercially available under similar IUPAC-like nomenclature, laboratories should implement an InChI-based identity verification step upon receipt of this compound [1]. The unique InChI string (InChI=1S/C15H16BrNO2/c1-10-6-7-13(12(16)8-10)17-9-11-4-3-5-14(19-2)15(11)18/h3-8,17-18H,9H2,1-2H3) unambiguously confirms the 2-Br-4-Me substitution pattern against the 4-Br-2-Me (CAS 883793-27-9) and 4-Br-3-Me (CAS 882073-31-6) isomers [1]. A simple LC-MS check (expected [M+H]+ = 322.04, with characteristic bromine isotope pattern 1:1 for M:M+2) combined with 1H NMR aromatic region analysis provides orthogonal confirmation and prevents costly misidentification errors in downstream assays [2].

Application
Selection Property
Validation Focus
Regioisomer SAR studies
2-Br-4-Me substitution pattern
Inflammation model readouts; regioisomer comparison
Pd-catalyzed cross-coupling
Aryl bromide as synthetic handle
Coupling efficiency; scope with Suzuki/Buchwald conditions
Antioxidant screening panel
Bromophenol core with free 6-OH
DPPH/ABTS scavenging; enzyme inhibition assays
Procurement identity QC
InChI and LC-MS confirmation
NMR aromatic splitting; Br isotope pattern
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